Methyl Cyclopenta-1,3-diene-1-carboxylate
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Overview
Description
Methyl Cyclopenta-1,3-diene-1-carboxylate is an organic compound with the molecular formula C7H8O2. It is a derivative of cyclopentadiene, featuring a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Cyclopenta-1,3-diene-1-carboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and methyl acrylate, followed by subsequent dehydrogenation . The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the steam cracking of naphtha to produce cyclopentadiene, which is then reacted with methyl acrylate . The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl Cyclopenta-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclopentadiene derivatives.
Scientific Research Applications
Methyl Cyclopenta-1,3-diene-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and pharmaceutical applications.
Medicine: Research explores its use in drug development and as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl Cyclopenta-1,3-diene-1-carboxylate involves its reactivity as a diene in cycloaddition reactions. It can form adducts with various dienophiles, leading to the synthesis of complex cyclic structures. The molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclopentadiene: A precursor to Methyl Cyclopenta-1,3-diene-1-carboxylate, used in similar cycloaddition reactions.
Methyl Cyclohex-3-ene-1-carboxylate: Another ester derivative with different reactivity due to its saturated ring structure.
Uniqueness: this compound is unique due to its conjugated diene system, which imparts distinct reactivity patterns compared to its saturated counterparts. This makes it particularly valuable in synthetic organic chemistry for constructing complex molecular architectures .
Properties
CAS No. |
61741-07-9 |
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Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
methyl cyclopenta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2-4H,5H2,1H3 |
InChI Key |
GTJTUNZBYODVSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC1 |
Origin of Product |
United States |
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